N-Methyl Palbociclib

CDK4/6 inhibition Cancer cell cycle Kinase profiling

N-Methyl Palbociclib (Palbociclib Impurity 26) is an N-methylated metabolite and impurity of Palbociclib. It is essential for analytical labs performing HPLC/LC-MS method validation, impurity profiling, and bioanalytical studies. Unlike the parent drug, it has reduced DMSO solubility (<1 mg/mL) and serves as a reference standard for quality control, not as a therapeutic. Procure for accurate relative retention time markers and response factor determination in accordance with ICH Q2(R1) guidelines.

Molecular Formula C25H31N7O2
Molecular Weight 461.6 g/mol
CAS No. 571189-51-0
Cat. No. B3145309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Palbociclib
CAS571189-51-0
Molecular FormulaC25H31N7O2
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C
InChIInChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29)
InChIKeyPBSZUBKCQUPZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Palbociclib (CAS 571189-51-0) Compound Baseline: Palbociclib Metabolite and Analytical Reference Standard


N-Methyl Palbociclib (CAS 571189-51-0) is an N-methylated derivative and known metabolite/impurity of the FDA-approved CDK4/6 inhibitor Palbociclib (PD-0332991) . As a structural analog within the pyrido[2,3-d]pyrimidine class of cyclin-dependent kinase inhibitors, it shares the core pharmacophore of Palbociclib but features a methyl substitution on the terminal piperazine nitrogen . This modification alters the compound's physicochemical properties relative to the parent drug, making it primarily relevant as an analytical reference standard for pharmaceutical quality control and as a chemical probe for investigating structure-activity relationships in the piperazine region of CDK4/6 inhibitors . Unlike the parent drug Palbociclib, which is a potent, orally bioavailable clinical agent, N-Methyl Palbociclib is not intended for therapeutic use but serves as a critical research tool for metabolic pathway elucidation, impurity profiling, and method validation in drug development workflows .

Why N-Methyl Palbociclib (CAS 571189-51-0) Cannot Be Interchanged with Palbociclib or Other CDK4/6 Inhibitors in Research Applications


The critical distinction for procurement lies in the compound's intended scientific role as an analytical reference standard and mechanistic probe, rather than as a bioactive therapeutic agent. While Palbociclib, Ribociclib, and Abemaciclib are all clinically validated CDK4/6 inhibitors with established potency profiles (Palbociclib CDK4 IC50: 11 nM; CDK6 IC50: 16 nM) [1], N-Methyl Palbociclib's quantitative activity profile differs significantly due to the N-methyl modification on the piperazine moiety—a region known to critically influence both target engagement and metabolic stability . Generic substitution with the parent compound Palbociclib is scientifically inappropriate because N-Methyl Palbociclib exhibits altered solubility characteristics (DMSO solubility: <1 mg/mL, markedly lower than Palbociclib) and serves a distinct analytical purpose in impurity identification and quantification workflows [2]. Furthermore, the compound's relevance in HGF/c-Met pathway investigations—an activity not shared by Palbociclib—further precludes any assumption of functional equivalence with other in-class compounds .

Quantitative Comparative Evidence for N-Methyl Palbociclib (CAS 571189-51-0) Selection in Research and Analytical Workflows


CDK4/6 Inhibitory Potency: Class-Level Inference Based on Palbociclib Parent Compound

While direct potency data for N-Methyl Palbociclib against CDK4/6 are not publicly reported in peer-reviewed literature, class-level inference from the parent compound Palbociclib establishes the baseline pharmacophore activity. Palbociclib demonstrates potent inhibition with IC50 values of 11 nM (CDK4/Cyclin D3) and 16 nM (CDK6/Cyclin D3) [1]. Comparative analysis with other clinical CDK4/6 inhibitors reveals Palbociclib's CDK4:CDK6 selectivity ratio of approximately 1.3-fold, which is distinct from Ribociclib (8.0-fold selectivity for CDK4 over CDK6) and Abemaciclib (5.5-fold selectivity) [2]. The N-methyl modification on the piperazine ring of N-Methyl Palbociclib is predicted to modulate this activity profile, as this region interacts with the kinase hinge region and influences both binding affinity and isoform selectivity .

CDK4/6 inhibition Cancer cell cycle Kinase profiling

Solubility Profile: Direct Comparison with Palbociclib Parent Compound

N-Methyl Palbociclib exhibits significantly reduced solubility in DMSO compared to the parent compound Palbociclib. Quantitative data from vendor technical datasheets indicate N-Methyl Palbociclib has DMSO solubility of <1 mg/mL (insoluble or slightly soluble) . In contrast, Palbociclib demonstrates markedly higher DMSO solubility, typically exceeding 50 mg/mL in standard formulation buffers . This 50-fold or greater difference in solubility represents a critical physicochemical distinction that directly impacts experimental handling, stock solution preparation, and in vitro assay compatibility .

Solubility Formulation In vitro assays

Metabolic Stability: Palbociclib Baseline Data Supporting Impurity/Metabolite Investigation

N-Methyl Palbociclib is a known metabolite of Palbociclib, generated via N-methylation metabolic pathways . Quantitative metabolic stability data for the parent compound Palbociclib in human liver microsomes (hLMs) shows a predicted hepatic clearance (CLb) of 0.45 L/h/kg, indicating moderate metabolic stability [1]. Comparative analysis across CDK4/6 inhibitors reveals distinct metabolic profiles: Palbociclib (CLb = 0.45 L/h/kg), Ribociclib (CLb = 0.52 L/h/kg), and Abemaciclib (CLb = 0.21 L/h/kg) [1]. This metabolic stability profile is critical because N-Methyl Palbociclib serves as a reference standard for identifying and quantifying this specific metabolite in pharmacokinetic studies and drug-drug interaction assessments involving Palbociclib .

Metabolic stability CYP450 Drug metabolism

Structural Modification Site: Piperazine N-Methylation as a Key Determinant of Physicochemical Properties

The N-methyl modification on the terminal piperazine ring of N-Methyl Palbociclib represents a specific structural alteration with documented effects on drug-like properties. Structural analysis indicates this region is a common site for medicinal chemistry optimization aimed at modulating solubility, permeability, and metabolic stability . Comparative structural assessment with deuterated Palbociclib analogs (e.g., Palbociclib-d4, CAS 1628752-63-5) reveals that modifications at different positions yield distinct property changes: deuterium substitution primarily affects metabolic stability through kinetic isotope effects, whereas N-methylation alters basicity, logD, and solubility through electronic and steric effects [1]. Specifically, the N-methyl group increases lipophilicity and reduces aqueous solubility compared to the unmodified piperazine in Palbociclib, directly contributing to the >50-fold reduction in DMSO solubility observed for N-Methyl Palbociclib .

Structure-activity relationship Piperazine modification Drug design

Alternative Biological Activity: HGF/c-Met Pathway Inhibition Not Shared with Parent CDK4/6 Inhibitors

Unlike Palbociclib and other clinical CDK4/6 inhibitors, N-Methyl Palbociclib exhibits documented hepatocyte growth factor (HGF) neutralizing activity . In vitro studies demonstrate that N-Methyl Palbociclib binds to HGF and prevents its interaction with the c-Met receptor, leading to inhibition of HGF-induced signaling pathways . Quantitative assessment shows that N-Methyl Palbociclib inhibits the proliferation of human hepatocytes in vitro, an activity not observed with the parent compound Palbociclib, which acts exclusively through CDK4/6 inhibition [1]. This off-target or alternative activity profile represents a significant functional divergence from the intended CDK4/6 inhibitor class pharmacology .

HGF c-Met Hepatocyte proliferation

Analytical Reference Standard: Impurity Identification and Quantification in Pharmaceutical Quality Control

N-Methyl Palbociclib is classified as Palbociclib Impurity 26 in pharmaceutical impurity databases [1]. As a specified impurity in Palbociclib drug substance and drug product, it serves as an essential analytical reference standard for method development and validation in quality control laboratories [2]. Regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and control of specified impurities at levels exceeding 0.10% (or 1.0 mg daily intake) in drug substances [3]. In contrast to research-grade Palbociclib (intended for biological activity studies), N-Methyl Palbociclib is procured specifically as a certified reference standard with documented purity (typically ≥98%) and characterized by orthogonal analytical methods (HPLC, LC-MS, NMR) for use in impurity quantification assays [4].

Impurity profiling HPLC LC-MS Quality control

Validated Application Scenarios for N-Methyl Palbociclib (CAS 571189-51-0) Based on Quantitative Evidence


Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Palbociclib Drug Products

Based on its certified identity as Palbociclib Impurity 26 [1], N-Methyl Palbociclib is essential for analytical laboratories performing HPLC and LC-MS method development and validation for Palbociclib drug substance and drug product release testing. The compound's reduced DMSO solubility (<1 mg/mL) necessitates specific diluent optimization (e.g., use of acetonitrile-water mixtures) during standard solution preparation. Laboratories procuring this reference standard use it to establish relative retention time markers, determine response factors, and validate linearity and accuracy for impurity quantification at levels as low as 0.05% relative to the Palbociclib main peak, in accordance with ICH Q2(R1) analytical validation guidelines [2].

Pharmacokinetic and Drug Metabolism Studies: Metabolite Identification in Biological Matrices

As a known metabolite of Palbociclib generated via N-methylation [1], N-Methyl Palbociclib serves as an authentic reference standard for bioanalytical laboratories conducting LC-MS/MS method development for Palbociclib pharmacokinetic studies. Based on Palbociclib's moderate hepatic clearance (CLb = 0.45 L/h/kg in human liver microsomes) , this metabolite may appear in plasma and urine samples at quantifiable levels. The reference standard enables accurate identification and quantification of the N-methyl metabolite, distinguishing it from other circulating metabolites and endogenous matrix components. This application is critical for drug-drug interaction studies involving CYP3A4 modulators, where altered metabolic pathways may affect metabolite profiles [2].

Structure-Activity Relationship (SAR) Studies: Chemical Probe for Piperazine Region Optimization

The N-methyl modification on the terminal piperazine ring of N-Methyl Palbociclib [1] makes this compound a valuable chemical probe for medicinal chemistry laboratories investigating structure-activity relationships in the CDK4/6 inhibitor class. Compared to the parent compound Palbociclib (CDK4 IC50 = 11 nM) and deuterated analogs such as Palbociclib-d4 [2], N-Methyl Palbociclib allows researchers to isolate the specific contribution of piperazine N-alkylation to kinase binding affinity, isoform selectivity, and cellular permeability. The >50-fold reduction in DMSO solubility relative to Palbociclib [3] provides a clear quantitative readout of the physicochemical consequences of this modification, informing subsequent optimization efforts aimed at balancing potency with drug-like properties.

HGF/c-Met Pathway Research: Investigation of Alternative Biological Activity

Based on documented HGF neutralizing activity and inhibition of human hepatocyte proliferation in vitro [1], N-Methyl Palbociclib has potential utility as a chemical tool for investigating HGF/c-Met signaling pathways. This application is distinct from CDK4/6 inhibitor research and leverages a functional property not shared by Palbociclib, Ribociclib, or Abemaciclib . Researchers studying liver biology, tissue regeneration, or HGF-dependent tumor microenvironments may employ N-Methyl Palbociclib to interrogate HGF-c-Met receptor interactions. However, investigators must carefully control for this alternative activity when using N-Methyl Palbociclib as a CDK4/6 inhibitor probe, as off-target effects on HGF signaling could confound cellular assay interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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